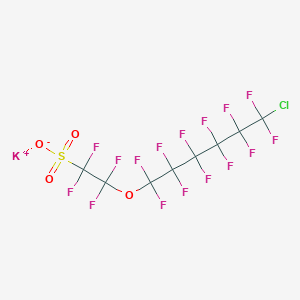
4-Bromo-2-fluoro-5-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-5-iodophenol is an organohalogen compound with the molecular formula C6H3BrFIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenol ring. It is a valuable intermediate in organic synthesis due to its unique reactivity and the presence of multiple halogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-iodophenol typically involves multi-step reactions starting from commercially available phenol derivatives. One common method involves the sequential halogenation of phenol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluoro-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine, iodine, and fluorine under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Applications De Recherche Scientifique
4-Bromo-2-fluoro-5-iodophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-5-iodophenol involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but lacks the iodine atom.
4-Bromo-2-iodophenol: Similar structure but lacks the fluorine atom.
2-Bromo-4-iodophenol: Different substitution pattern on the phenol ring.
Uniqueness
4-Bromo-2-fluoro-5-iodophenol is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and properties compared to other halogenated phenols. This makes it a valuable intermediate in various synthetic applications and research studies .
Propriétés
Numéro CAS |
530141-45-8 |
|---|---|
Formule moléculaire |
C6H3BrFIO |
Poids moléculaire |
316.89 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-5-iodophenol |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
Clé InChI |
DNETUGBNNNHJCR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



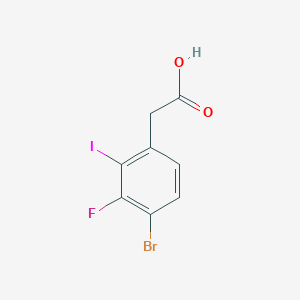

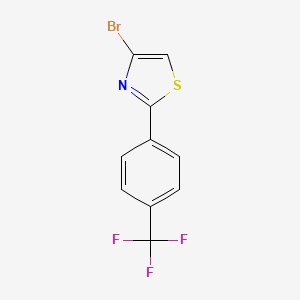


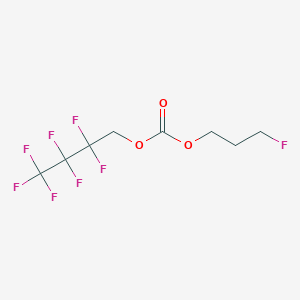


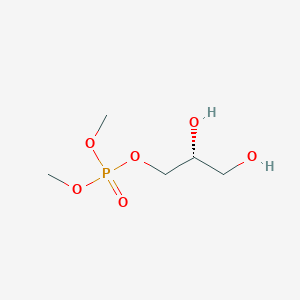


![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
